3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrole ring and an isoxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the ring system imparts unique chemical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a butyl-substituted pyrrole with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalysts: Base catalysts like triethylamine
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Green chemistry approaches: Using environmentally benign solvents and reagents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. Pathways involved may include:
Inhibition of enzyme activity: By binding to the active site or allosteric sites.
Modulation of receptor function: By acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-4H-pyrrolo[3,2-d]isoxazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazole: Without the butyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its specific substitution pattern, which can enhance its stability and reactivity compared to its analogs. The butyl group can also improve its lipophilicity, potentially increasing its bioavailability in medicinal applications.
Biological Activity
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS No. 603067-50-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer potential, cytotoxicity, and other relevant biological activities.
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 166.22 g/mol
- Boiling Point : Approximately 290.0 ± 19.0 °C
Anticancer Activity
Research indicates that compounds containing the pyrrolo[3,2-d]isoxazole framework exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines including colorectal carcinoma (HCT-116) and prostate cancer (PC3). The findings highlighted that several derivatives of pyrrolo[3,2-d]isoxazole demonstrated potent cytotoxicity with IC₅₀ values ranging from 4.4 to 18.1 μM, indicating their potential as effective anticancer agents .
Compound | Cell Line | IC₅₀ (μM) | Activity Level |
---|---|---|---|
5 | HCT-116 | 6.3 | Very Strong |
11 | PC3 | 8.0 | Strong |
4 | HCT-116 | 18.1 | Moderate |
6 | HCT-116 | >100 | Non-Cytotoxic |
The mechanism by which these compounds exert their cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. For instance, one derivative was shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism that promotes programmed cell death and inhibits cell proliferation .
Other Biological Activities
Beyond anticancer properties, pyrrolo[3,2-d]isoxazole derivatives have been reported to possess various biological activities:
- Antiviral : Potential activity against viral infections.
- Anti-inflammatory : Exhibits properties that may reduce inflammation.
- Antimicrobial : Effective against a range of bacterial strains.
These activities are attributed to the structural characteristics of the isoxazole ring system, which is known for its versatility in drug design .
Case Studies
- Cytotoxicity Evaluation : A comparative study utilized the MTT assay to evaluate the cytotoxic effects of several pyrrolo[3,2-d]isoxazole derivatives against HCT-116 and PC3 cell lines. The results indicated that compounds with specific substitutions on the isoxazole ring exhibited enhanced selectivity for cancer cells over normal cells .
- Mechanistic Insights : Further investigations into the expression levels of apoptosis-related genes revealed that certain derivatives could modulate key pathways involved in cancer cell survival and proliferation .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-butyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H14N2O/c1-2-3-4-8-7-5-6-10-9(7)12-11-8/h10H,2-6H2,1H3 |
InChI Key |
DTPXCNOUGGOUKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC2=C1CCN2 |
Origin of Product |
United States |
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